3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide 3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1115440-63-5
VCID: VC5251532
InChI: InChI=1S/C23H19ClN4O3S/c24-17-5-2-6-18(13-17)27-21(29)15-32-23-25-9-10-28(23)19-7-1-4-16(12-19)22(30)26-14-20-8-3-11-31-20/h1-13H,14-15H2,(H,26,30)(H,27,29)
SMILES: C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C(=O)NCC4=CC=CO4
Molecular Formula: C23H19ClN4O3S
Molecular Weight: 466.94

3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide

CAS No.: 1115440-63-5

Cat. No.: VC5251532

Molecular Formula: C23H19ClN4O3S

Molecular Weight: 466.94

* For research use only. Not for human or veterinary use.

3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide - 1115440-63-5

Specification

CAS No. 1115440-63-5
Molecular Formula C23H19ClN4O3S
Molecular Weight 466.94
IUPAC Name 3-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C23H19ClN4O3S/c24-17-5-2-6-18(13-17)27-21(29)15-32-23-25-9-10-28(23)19-7-1-4-16(12-19)22(30)26-14-20-8-3-11-31-20/h1-13H,14-15H2,(H,26,30)(H,27,29)
Standard InChI Key LCUQURQSJMRJJN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C(=O)NCC4=CC=CO4

Introduction

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions:

  • Imidazole Formation: Preparation of the imidazole ring using condensation reactions.

  • Introduction of Chlorophenyl Group: Coupling reactions to attach the chlorophenyl moiety.

  • Carbamoylation and Sulfanyl Addition: Functionalization with carbamoyl and sulfanyl groups.

  • Benzamide and Furan Integration: Final attachment of benzamide and furan moieties under controlled conditions.

Common Reagents:

  • Chlorinating agents (e.g., thionyl chloride)

  • Carbamoylation reagents (e.g., isocyanates)

  • Sulfur-containing compounds (e.g., thiols)

Industrial Production

For large-scale production:

  • Continuous Flow Reactors: Ensure high yield and reproducibility.

  • Automated Synthesis Platforms: Reduce costs while maintaining purity.

Chemical Reactions

The compound exhibits diverse reactivity due to its functional groups:

Reaction TypeReagents/ConditionsProducts
OxidationHydrogen peroxide or KMnO4Sulfoxides or sulfones
ReductionSodium borohydride or LiAlH4Amines or alcohols
SubstitutionNucleophiles or electrophilesModified derivatives

These reactions are exploited in both research and industrial applications to synthesize derivatives with tailored properties.

Medicinal Chemistry

The compound is studied for its potential as a therapeutic agent due to its ability to interact with enzymes and receptors.

Pharmacology

Research focuses on its binding affinity to biological targets, which may include:

  • Enzymes involved in metabolic pathways.

  • Receptors mediating physiological responses.

Materials Science

The unique structural features make it a candidate for advanced materials development, including nanotechnology applications.

Mechanism of Action

The compound interacts with specific molecular targets:

  • Enzyme Inhibition: Modulates enzymatic activity by binding to active sites.

  • Receptor Interaction: Acts as an agonist or antagonist to influence signaling pathways.

Case Studies

Preliminary studies suggest potential anti-inflammatory and anticancer properties, though detailed in vivo evaluations are necessary.

Comparison with Similar Compounds

CompoundSimilarityDifference
Other Imidazole DerivativesShared imidazole coreDifferent functional groups
Benzamide-based CompoundsBenzamide backboneLack of furan or sulfanyl functionality

The combination of these functional groups makes this compound unique for specific research applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator